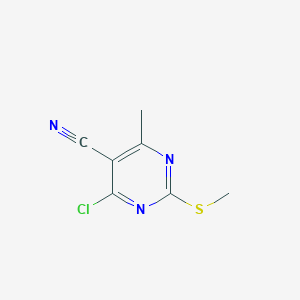

4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c1-4-5(3-9)6(8)11-7(10-4)12-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSMJMNRTRHBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is suggested that the methylthio group in similar compounds can be displaced by cyanide ion, which may indicate a potential reaction mechanism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. For instance, thermal decomposition can lead to the release of irritating gases and vapors.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These interactions are crucial as they can influence the activity of these enzymes and proteins, thereby affecting various biochemical pathways.

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It has been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells. Additionally, it upregulates the level of caspase-3, which is a key enzyme in the process of apoptosis. These effects highlight the compound’s potential in influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it acts as an ATP mimicking tyrosine kinase inhibitor, which can inhibit the activity of the epidermal growth factor receptor (EGFR). This inhibition can result in changes in gene expression and cellular functions, making it a potential candidate for therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert atmosphere at temperatures between 2-8°C to maintain its stability. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects. At optimal dosages, it can effectively inhibit the activity of specific enzymes and proteins, leading to desired therapeutic outcomes. Threshold effects have also been observed, indicating the importance of precise dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic processes within the cell. Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These processes are essential for ensuring the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects effectively.

Biological Activity

4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 1208170-17-5) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrimidine family, including this compound, exhibit a range of biological activities such as:

- Antiproliferative Effects : Several studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation, making them potential candidates for cancer therapy.

- Antimicrobial Properties : The presence of the pyrimidine ring often correlates with antimicrobial activity against various pathogens.

- Enzyme Inhibition : Pyrimidine derivatives have been studied for their ability to inhibit specific enzymes, which can be pivotal in treating diseases.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against cancer cell lines, with an IC50 value indicating effective inhibition of cell growth.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-435 (breast cancer) | 9.0 | Microtubule depolymerization |

| Other Pyrimidines | Various | <40 | Varies |

The mechanism of action primarily involves microtubule depolymerization, which disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

Antimicrobial Activity

Pyrimidine derivatives have shown promise as antimicrobial agents. In a comparative study, this compound was tested against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 12 µg/mL |

These findings suggest that the compound possesses moderate antibacterial properties, which could be further explored for therapeutic applications .

Case Study: Cancer Treatment

In a xenograft model using MDA-MB-435 breast cancer cells, treatment with this compound resulted in significant tumor reduction compared to controls. The compound was administered at a dosage of 75 mg/kg three times a week, demonstrating its potential as an effective anticancer agent .

Case Study: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of the compound against common pathogens. The results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, emphasizing its potential as a broad-spectrum antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile exhibits significant antiproliferative effects against various cancer cell lines. A notable study reported the following results:

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 (breast cancer) | 9.0 | Microtubule depolymerization |

| HCT-116 (colon cancer) | 12.5 | Induction of apoptosis |

| HepG-2 (liver cancer) | 15.3 | Cell cycle arrest at G2/M phase |

The mechanism primarily involves microtubule depolymerization, disrupting mitotic spindle formation and leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Its structural characteristics allow it to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, including those involved in cancer pathways. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Biochemical Interactions

The compound interacts with various biomolecules, influencing cellular processes:

- Cell Cycle Regulation : It has been shown to arrest the cell cycle at the G2/M phase, leading to apoptosis in cancerous cells.

- Metabolic Pathways : It participates in several metabolic pathways by interacting with enzymes that are vital for its metabolism, affecting overall cellular metabolic processes .

Synthesis and Chemical Behavior

The synthesis of this compound typically involves reactions with cyanide sources to introduce the carbonitrile group into the pyrimidine structure. Controlled conditions are necessary to optimize yield and purity. The compound's reactivity allows for further functionalization in synthetic organic chemistry, making it a versatile scaffold for developing new derivatives with enhanced biological activities .

Case Studies

Several studies have explored the applications of this compound:

- Anticancer Studies : A series of experiments demonstrated its effectiveness against multiple cancer cell lines, leading to ongoing investigations into its potential as a therapeutic agent.

- Antimicrobial Research : Studies have shown promising results in inhibiting bacterial growth, prompting further exploration into its use as an antimicrobial drug.

- Enzyme Inhibition Studies : Research focusing on its role as a kinase inhibitor has revealed potential pathways for developing targeted cancer therapies.

Q & A

Basic: What are the common synthetic routes for 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile?

Methodological Answer:

The compound is typically synthesized via multi-step protocols. A three-component cyclocondensation reaction involving aldehydes, thiourea, and malononitrile under thermal aqueous conditions is a foundational approach . For example, alkylation of 2-mercaptopyrimidine intermediates (e.g., using 1-bromo-2-methoxyethane) in DMF with anhydrous K₂CO₃ yields derivatives with tailored substituents . Chlorination steps using POCl₃ or other chlorinating agents are critical for introducing the chloro group at position 4 . Yields often exceed 70% under optimized reflux conditions .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Characterization relies on a combination of:

- IR spectroscopy : A strong absorption band near 2212 cm⁻¹ confirms the nitrile group, while peaks at 3478–3329 cm⁻¹ indicate NH₂ or NH groups .

- ¹H/¹³C NMR : Key signals include δ ~2.40–2.90 ppm (methylthio SCH₃), δ ~3.27 ppm (methoxy groups in derivatives), and aromatic protons at δ 7.00–8.40 ppm . Carbonitrile carbons appear at ~115–118 ppm in ¹³C NMR .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 306 for 4h in ) and fragmentation patterns validate molecular weight and substituent stability .

Advanced: How can competing reactivity at the 4-chloro position be managed during nucleophilic substitution?

Methodological Answer:

The chloro group at position 4 is susceptible to nucleophilic attack, but selectivity depends on:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates with amines or thiols .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis of the nitrile group .

- Steric effects : Bulky nucleophiles may favor substitution at less hindered positions, requiring kinetic studies to optimize conditions . Competing reactivity at the methylthio group (position 2) is rare due to its electron-donating nature .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

Discrepancies often arise from:

- Tautomerism : The 6-oxo group in dihydropyrimidine derivatives can cause dynamic equilibrium between keto-enol forms, leading to split NMR peaks. Deuterated DMSO or variable-temperature NMR can clarify this .

- Hydrogen bonding : Intermolecular N–H···O bonds (observed in X-ray crystallography) may broaden NH signals. Crystallization from ethanol or water often stabilizes specific conformers .

- Impurities : Recrystallization (e.g., using ethanol/water mixtures) and HPLC purity checks (>95%) are essential .

Basic: What is the role of the methylthio group in modulating reactivity?

Methodological Answer:

The methylthio (SCH₃) group at position 2:

- Acts as a weak electron donor , stabilizing the pyrimidine ring via resonance.

- Can be oxidized to sulfone/sulfoxide derivatives for enhanced electrophilicity .

- Provides a site for further functionalization (e.g., alkylation with amines to introduce bioactive moieties) .

Advanced: How can thermal stability be assessed for this compound under reaction conditions?

Methodological Answer:

- DSC/TGA analysis : Determines decomposition temperatures (typically >200°C for pyrimidines) .

- Reflux stability tests : Heating in solvents like DMF or ethanol for 12–24 hours, followed by HPLC to monitor degradation products (e.g., hydrolysis of the nitrile to carboxylic acid) .

- Inert atmosphere : Reactions under N₂ or Ar prevent oxidative decomposition of the methylthio group .

Advanced: What strategies optimize regioselectivity in multi-component syntheses?

Methodological Answer:

- Template-directed cyclization : Use of metal catalysts (e.g., Cu(I)) or Lewis acids to direct bond formation at specific positions .

- pH control : Reactions in mildly acidic conditions (pH 5–6) favor cyclization over polymerization .

- Computational modeling : DFT studies predict electron density distributions to guide substituent placement (e.g., chloro at position 4 vs. 2) .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Crystallization : Ethanol/water (5:5) mixtures yield high-purity crystals (>95%) .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) separates derivatives with subtle substituent differences .

- Acid-base extraction : Dilute HCl washes remove unreacted amines, while NaHCO₃ neutralizes excess chlorinating agents .

Advanced: How can derivatives be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

- Position 4 : Replace chloro with amino, alkoxy, or aryl groups to study electronic effects on bioactivity .

- Position 5 : Modify the carbonitrile to amides or carboxylates for hydrogen-bonding interactions .

- Position 6 : Introduce halogenated or heteroaromatic substituents (e.g., thiophene) to enhance lipophilicity .

Advanced: What analytical challenges arise in quantifying degradation products?

Methodological Answer:

- LC-MS/MS : Detects trace hydrolyzed products (e.g., 5-carboxylic acid derivatives) with limits of quantification (LOQ) <0.1% .

- Isotopic labeling : ¹³C-nitride tracking distinguishes degradation pathways .

- Standard curves : Use synthesized reference standards (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride) for accurate calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.